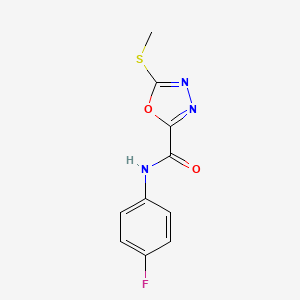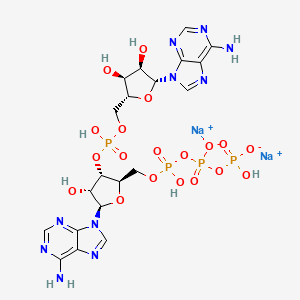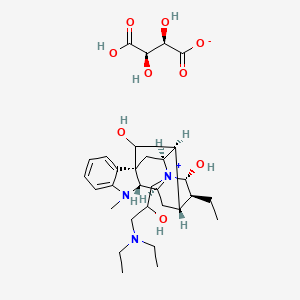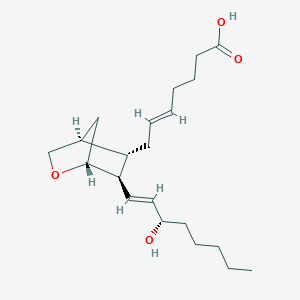
Fluplatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluplatin is a novel antitumor agent composed of cisplatin and fluvastatin. It has shown significant potential in overcoming chemoresistance and tumor recurrence, particularly in non-small cell lung cancer . The compound is designed to target mutant p53, a common mutation in various cancers that contributes to drug resistance .
Métodos De Preparación
Fluplatin is synthesized by combining cisplatin and fluvastatin. The synthesis involves the self-assembly of these two compounds, followed by encapsulation with poly-(ethylene glycol)–phosphoethanolamine (PEG–PE) to form this compound@PEG–PE nanoparticles (FP NPs) . The reaction conditions typically involve controlled temperature and pH to ensure the stability and efficacy of the nanoparticles .
Análisis De Reacciones Químicas
Fluplatin undergoes several types of chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified biological activities .
Aplicaciones Científicas De Investigación
Fluplatin has a wide range of scientific research applications:
Mecanismo De Acción
Fluplatin exerts its effects by targeting mutant p53, a protein that is commonly mutated in various cancers . The compound degrades mutant p53 and triggers endoplasmic reticulum stress, leading to cell death . This mechanism is independent of the p53 pathway, making this compound effective even in cancers with p53 mutations . The molecular targets and pathways involved include the endoplasmic reticulum stress pathway and the degradation of mutant p53 .
Comparación Con Compuestos Similares
Fluplatin is unique compared to other similar compounds due to its dual composition of cisplatin and fluvastatin . Similar compounds include:
Cisplatin: A widely used chemotherapy drug that targets DNA and induces cell death.
Fluvastatin: A statin used to lower cholesterol levels, which also has antitumor properties.
This compound combines the properties of both cisplatin and fluvastatin, making it more effective in overcoming drug resistance and reducing tumor recurrence . This combination also allows this compound to target multiple pathways, enhancing its antitumor activity .
Propiedades
Fórmula molecular |
C48H56F2N4O8Pt |
|---|---|
Peso molecular |
1050.1 g/mol |
Nombre IUPAC |
azanide;(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid;platinum(2+) |
InChI |
InChI=1S/2C24H26FNO4.2H2N.Pt/c2*1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;;/h2*3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);2*1H2;/q;;2*-1;+2/b2*12-11+;;; |
Clave InChI |
UYQVBVYONDWJQH-ZSDDQYQESA-N |
SMILES isomérico |
CC(N1C(=C(C2=CC=CC=C12)C3=CC=C(C=C3)F)/C=C/C(O)CC(O)CC(=O)O)C.CC(N1C(=C(C2=CC=CC=C12)C3=CC=C(C=C3)F)/C=C/C(O)CC(O)CC(=O)O)C.[NH2-].[NH2-].[Pt+2] |
SMILES canónico |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F.CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F.[NH2-].[NH2-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
![(E)-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B12365899.png)
![(2R)-2-hydroxy-4-[(1S)-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]butanoic acid](/img/structure/B12365900.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)




![(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)


![Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate](/img/structure/B12365952.png)


